3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chemical compound with the following IUPAC name: 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(tert-butyl)pyrrolidine-3-carboxylic acid . Its molecular formula is C24H27NO4 , and it has a molecular weight of 393.48 g/mol .
Scientific Research Applications
Drug Discovery
The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Asymmetric Organocatalysis
Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate . This shows the potential of the compound in the field of asymmetric organocatalysis.
Biological Activity
The compound’s structure, which includes a pyrrolidine ring, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound could be used in the development of new drugs with different biological profiles.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Stereogenicity Studies
One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . This compound, with its pyrrolidine ring, can be used to study how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthetic Methods
The compound can be used to study synthetic methods. For example, the substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways .
Safety and Hazards
properties
IUPAC Name |
3-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-23(2,3)24(21(26)27)12-13-25(15-24)22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAITKNAVDCEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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